5-(3-isopropoxyphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
5-(3-isopropoxyphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-isopropoxyphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions: Introduction of the isopropoxyphenyl and methylphenyl groups can be done through nucleophilic substitution reactions.
Hydrosulfide Introduction: The hydrosulfide group can be introduced using thiolating agents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: Used in the design of enzyme inhibitors for various biological targets.
Medicine
Antifungal Agents: Triazole compounds are widely used as antifungal agents.
Anticancer Agents: Some derivatives have shown potential as anticancer agents.
Industry
Agriculture: Used in the formulation of pesticides and herbicides.
Pharmaceuticals: Used in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(3-isopropoxyphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal agent.
Voriconazole: A triazole derivative used to treat fungal infections.
Uniqueness
The unique structural features of 5-(3-isopropoxyphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide, such as the specific substitution pattern on the triazole ring, may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
Molecular Formula |
C19H20N4OS |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-[(E)-(4-methylphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4OS/c1-13(2)24-17-6-4-5-16(11-17)18-21-22-19(25)23(18)20-12-15-9-7-14(3)8-10-15/h4-13H,1-3H3,(H,22,25)/b20-12+ |
InChI Key |
VMFOWWZIAXXHGO-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC(C)C |
Origin of Product |
United States |
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